molecular formula C11H11IO5 B2792534 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid CAS No. 2377031-42-8

2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid

Cat. No.: B2792534
CAS No.: 2377031-42-8
M. Wt: 350.108
InChI Key: JKNPAIBZXITWDX-UHFFFAOYSA-N
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Description

2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid is an organic compound with the molecular formula C11H11IO5 It is characterized by the presence of an iodo group, a methoxycarbonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated compounds. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the methoxycarbonyl and acetic acid moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromo-5-methoxycarbonylphenyl)methoxy]acetic acid
  • 2-[(3-Chloro-5-methoxycarbonylphenyl)methoxy]acetic acid
  • 2-[(3-Fluoro-5-methoxycarbonylphenyl)methoxy]acetic acid

Uniqueness

2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid is unique due to the presence of the iodo group, which can engage in specific interactions not possible with other halogens. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3-iodo-5-methoxycarbonylphenyl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO5/c1-16-11(15)8-2-7(3-9(12)4-8)5-17-6-10(13)14/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNPAIBZXITWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)COCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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